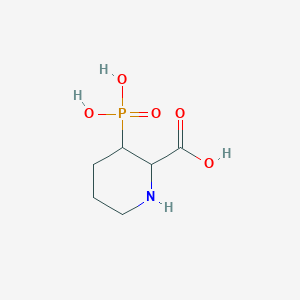

3-Phosphonopiperidine-2-carboxylic acid

Description

Propriétés

IUPAC Name |

3-phosphonopiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12NO5P/c8-6(9)5-4(13(10,11)12)2-1-3-7-5/h4-5,7H,1-3H2,(H,8,9)(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMLKMKDDVBZIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phosphonopiperidine 2 Carboxylic Acid and Its Stereoisomers

Retrosynthetic Analysis and Key Precursors for 3-Phosphonopiperidine-2-carboxylic Acid Synthesis

A retrosynthetic analysis of 3-Phosphonopiperidine-2-carboxylic acid suggests several potential disconnection points, leading to plausible starting materials and key intermediates. The primary disconnections would logically target the formation of the C-P bond and the construction of the piperidine (B6355638) ring.

One logical approach involves the disconnection of the C3-P bond. This suggests a precursor such as a piperidine-2-carboxylic acid derivative that is activated at the C3 position for nucleophilic attack by a phosphorus-containing reagent. For instance, a 3-halopiperidine-2-carboxylate or a piperidin-3-en-2-carboxylate could serve as an electrophile for a Michaelis-Arbuzov or a related reaction with a trialkyl phosphite (B83602).

Alternatively, the piperidine ring itself can be the target of the retrosynthetic disconnection. A key strategy for the synthesis of substituted piperidines is the cyclization of a linear precursor. In this case, a suitable acyclic precursor would be a 6-amino-4-phosphono-5-oxohexanoic acid derivative, which could undergo reductive amination to form the piperidine ring. Another approach could involve a Diels-Alder reaction between a suitable azadiene and a dienophile containing a phosphonate (B1237965) group, followed by reduction of the resulting double bond.

Based on these analyses, several key precursors can be identified:

Pyridine-based precursors: 2-Pyridinecarboxylic acid or its derivatives can be hydrogenated to form the piperidine ring. nih.gov Subsequent functionalization at the C3 position would then be necessary.

Acyclic amino acid derivatives: Linear amino acid derivatives with a phosphonate group appropriately placed on the carbon chain could be cyclized.

Glutamic acid derivatives: This readily available chiral starting material can be elaborated to introduce the necessary carbon and nitrogen atoms for the piperidine ring.

Enantioselective Synthesis Routes for Chiral 3-Phosphonopiperidine-2-carboxylic Acid Derivatives

Achieving enantioselectivity is a critical aspect of the synthesis of 3-Phosphonopiperidine-2-carboxylic acid, given the presence of at least two stereocenters (at C2 and C3). Several strategies can be envisioned for the enantioselective synthesis of its derivatives.

One prominent approach involves the use of a chiral auxiliary . A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of key bond-forming reactions. For instance, a chiral auxiliary attached to the nitrogen of a piperidine precursor could control the diastereoselectivity of the introduction of the phosphonate group at C3. Similarly, in a cyclization approach, a chiral auxiliary on the acyclic precursor could control the formation of the stereocenters during ring closure.

Asymmetric catalysis offers another powerful tool. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and pyridine (B92270) derivatives has been shown to produce enantioenriched 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. nih.gov This methodology could potentially be adapted for the introduction of a phosphonate-containing substituent. Copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters has also been reported for the synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov

A third approach is resolution , where a racemic mixture of the final compound or a key intermediate is separated into its constituent enantiomers. This can be achieved through crystallization with a chiral resolving agent or by chiral chromatography. For example, racemic pipecolic acid can be resolved using tartaric acid. google.com

The following table summarizes potential enantioselective strategies:

| Strategy | Description | Potential Application |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereoselective formation of new stereocenters. | Control of stereochemistry during phosphonate addition or ring cyclization. |

| Asymmetric Catalysis | A chiral catalyst is used to favor the formation of one enantiomer over the other. | Rh- or Cu-catalyzed reactions to form the substituted piperidine ring. |

| Resolution | Separation of a racemic mixture into its enantiomers. | Separation of racemic 3-Phosphonopiperidine-2-carboxylic acid or a key intermediate. |

Stereochemical Control and Resolution Techniques for 3-Phosphonopiperidine-2-carboxylic Acid

Controlling the relative stereochemistry (cis/trans) between the carboxylic acid at C2 and the phosphonate group at C3 is as crucial as controlling the absolute stereochemistry. The stereochemical outcome of the synthesis will depend heavily on the chosen route.

For instance, if the phosphonate group is introduced via a Michael addition to a piperidine-2-carboxylate derivative with a double bond between C3 and C4, the stereochemistry of the addition could be controlled by the choice of reagents and reaction conditions. Hydrogenation of a pyridine-based precursor often leads to the cis isomer, which could be a starting point for further functionalization.

The stereoselective synthesis of phosphonic and phosphinic analogues of octahydrocyclopenta[b]pyrrole-2-carboxylic acid has been achieved through the nucleophilic addition of trimethyl phosphite to a chiral N-acyliminium ion, resulting in separable diastereoisomers. researchgate.net A similar strategy could potentially be applied to a piperidine-based system.

In cases where a mixture of diastereomers is formed, chromatographic separation (e.g., column chromatography or HPLC) is a common method for isolation of the desired stereoisomer. Derivatization of the stereoisomeric mixture to form diastereomeric salts with a chiral amine or acid, followed by fractional crystallization, is another classical resolution technique.

Green Chemistry Approaches and Catalyst-Free Reactions in Phosphonate Synthesis

While specific green chemistry approaches for the synthesis of 3-Phosphonopiperidine-2-carboxylic acid have not been reported, general principles of green chemistry can be applied to the synthesis of phosphonates. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. d-nb.info

Key green chemistry strategies applicable to phosphonate synthesis include:

Use of greener solvents: Water is an ideal green solvent, and some multicomponent reactions for phosphonate synthesis have been successfully carried out in water.

Catalyst-free reactions: Some phosphonate syntheses can proceed without a catalyst, often promoted by microwave irradiation or ultrasound. For example, the reaction of aldehydes, amines, and phosphites (a Kabachnik-Fields reaction) can sometimes be performed under catalyst-free conditions.

Microwave-assisted synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times, higher yields, and reduced energy consumption.

Multicomponent reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and can reduce the number of synthetic steps and waste generation.

The following table highlights some green approaches in phosphonate synthesis:

| Green Approach | Principle | Example in Phosphonate Synthesis |

| Green Solvents | Use of environmentally benign solvents like water or ionic liquids. | Multicomponent synthesis of functionalized phosphonates in water. |

| Catalyst-Free Synthesis | Avoiding the use of, often toxic or expensive, catalysts. | Ultrasound-promoted, catalyst-free synthesis of α-aminophosphonates. |

| Microwave-Assisted Synthesis | Using microwave energy to heat reactions more efficiently. | Rapid synthesis of phosphonates under solvent-free conditions. |

Synthesis of Isotopically Labeled 3-Phosphonopiperidine-2-carboxylic Acid for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and as internal standards in quantitative analysis. The synthesis of isotopically labeled 3-Phosphonopiperidine-2-carboxylic acid would likely involve the introduction of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions in the molecule.

Labeling the piperidine ring: A labeled pyridine or piperidine precursor could be used. For instance, pyridine can be labeled with nitrogen-15 through a nitrogen isotope exchange reaction. nih.gov Catalytic hydrogenation of a labeled pyridine-2-carboxylic acid would then produce the correspondingly labeled piperidine ring.

Labeling the phosphonate group: A labeled phosphite, such as (¹³CH₃O)₃P, could be used in a Michaelis-Arbuzov type reaction to introduce a ¹³C-labeled phosphonate group.

Labeling the carboxyl group: A ¹³C-labeled cyanide could be used in a Strecker synthesis of a precursor amino acid, which would ultimately become the labeled carboxyl group of the final product.

The synthesis of stable isotope-labeled precursors is a common strategy in biosynthetic studies. nih.gov For example, labeled vanillin (B372448) has been used to prepare a suite of labeled downstream products. A similar approach could be envisioned where a key labeled intermediate is synthesized and then elaborated to the final isotopically labeled 3-Phosphonopiperidine-2-carboxylic acid.

Chemical Derivatization and Analog Development of the 3 Phosphonopiperidine 2 Carboxylic Acid Scaffold

Strategies for Prodrug Design of 3-Phosphonopiperidine-2-carboxylic Acid to Facilitate Research Delivery

The inherent polarity of the phosphonic acid and carboxylic acid moieties in 3-Phosphonopiperidine-2-carboxylic acid can limit its passive diffusion across cellular membranes, thereby complicating its use in cell-based assays and in vivo studies. To overcome this, various prodrug strategies can be employed to transiently mask these charged groups, enhancing lipophilicity and facilitating cellular uptake. nih.govresearchgate.netnih.govresearchgate.net

One of the most common and effective strategies for masking phosphonates is the use of acyloxyalkyl esters, such as the pivaloyloxymethyl (POM) moiety. nih.gov These groups are enzymatically cleaved by intracellular esterases to release a hydroxymethyl intermediate, which then spontaneously eliminates formaldehyde (B43269) to unmask the phosphonate (B1237965). nih.gov A similar approach can be applied to the carboxylic acid group.

Another prominent strategy involves the formation of phosphoramidates, often using amino acid esters. nih.govresearchgate.net These prodrugs can be designed to be substrates for specific cellular uptake transporters and are cleaved intracellularly by phosphoramidases to release the active phosphonate-containing compound.

The table below summarizes key prodrug strategies applicable to the 3-Phosphonopiperidine-2-carboxylic acid scaffold.

| Prodrug Strategy | Masked Group(s) | Cleavage Mechanism | Key Advantages |

| Acyloxyalkyl Esters (e.g., POM, POC) | Phosphonic Acid, Carboxylic Acid | Enzymatic (Esterases) | Well-established, generally applicable |

| Amino Acid Phosphoramidates | Phosphonic Acid | Enzymatic (Phosphoramidases) | Potential for targeted delivery via amino acid transporters |

| Aryl Esters | Phosphonic Acid | Enzymatic (Esterases) | Tunable hydrolysis rates based on aryl substituents |

| Alkoxyalkyl Esters | Phosphonic Acid | Enzymatic | Can modulate lipophilicity and stability |

These prodrug approaches convert the dianionic phosphonate and anionic carboxylate at physiological pH into neutral, more lipophilic moieties, thereby improving membrane permeability. researchgate.net The choice of the promoiety can be tailored to achieve desired properties such as specific tissue targeting or controlled release kinetics. nih.gov

Synthesis of Photoaffinity Labels and Bioconjugates Incorporating the 3-Phosphonopiperidine-2-carboxylic Acid Core

To identify the cellular targets and binding partners of 3-Phosphonopiperidine-2-carboxylic acid derivatives, photoaffinity labeling is a powerful tool. This technique involves incorporating a photoreactive group into the molecule of interest. Upon photoactivation, typically with UV light, this group forms a highly reactive intermediate that covalently crosslinks with nearby molecules, allowing for the identification of binding partners.

Commonly used photoreactive groups that can be incorporated into the 3-Phosphonopiperidine-2-carboxylic acid scaffold include diazirines and benzophenones. nih.goviris-biotech.de Diazirines are particularly advantageous due to their small size, which minimizes perturbation of the parent molecule's binding affinity, and their high reactivity upon photoactivation. iris-biotech.de

The synthesis of a photoaffinity probe based on the 3-Phosphonopiperidine-2-carboxylic acid core could involve the following general steps:

Functionalization of the Piperidine (B6355638) Ring: A suitable position on the piperidine ring, distal to the key binding elements (phosphonate and carboxylate), is functionalized with a reactive handle, such as an amino or carboxyl group.

Attachment of a Linker and Photoreactive Group: A flexible linker is often attached to this handle, followed by the coupling of a diazirine-containing building block. iris-biotech.de

Inclusion of a Reporter Tag: For visualization and isolation of the crosslinked complexes, a reporter tag like biotin (B1667282) or a fluorescent dye is often incorporated, frequently at the terminus of the linker.

Bioconjugates can also be synthesized by attaching the 3-Phosphonopiperidine-2-carboxylic acid scaffold to larger biomolecules, such as proteins or antibodies, to investigate targeted delivery or to develop novel research tools.

Design and Synthesis of Conformationally Restricted Analogs of 3-Phosphonopiperidine-2-carboxylic Acid

The piperidine ring of 3-Phosphonopiperidine-2-carboxylic acid is flexible and can adopt multiple conformations. To understand the bioactive conformation and to potentially improve binding affinity and selectivity, conformationally restricted analogs can be designed and synthesized. By locking the piperidine ring into a specific geometry, it is possible to favor the conformation that is optimal for binding to a particular biological target. nih.govnih.govcitycollegekolkata.org

Strategies for creating conformationally restricted analogs include:

Introduction of Ring Constraints: Incorporating the piperidine ring into a bicyclic or polycyclic system can severely limit its conformational freedom. For example, introducing a bridge between the nitrogen and a carbon atom of the ring would create a rigid structure.

Formation of Unsaturated Analogs: The introduction of a double bond within the piperidine ring (a dehydropiperidine) would planarize a portion of the ring and reduce its flexibility.

The synthesis of such analogs often requires multi-step synthetic sequences to control the stereochemistry and achieve the desired rigid framework. nih.govrsc.org NMR spectroscopy and computational modeling are crucial tools for confirming the conformation of these synthesized analogs. nih.gov

Exploration of Substitutions on the Piperidine Ring and Carboxylic Acid Moiety

Systematic exploration of substitutions on the piperidine ring and modifications of the carboxylic acid moiety are essential for developing a comprehensive structure-activity relationship (SAR). nih.govresearchgate.net

Piperidine Ring Substitutions:

Substituents can be introduced at various positions (C4, C5, C6, and the nitrogen atom) of the piperidine ring to probe for additional binding interactions or to modulate the physicochemical properties of the molecule. For instance, N-alkylation or N-arylation can significantly alter the compound's lipophilicity and potential for interactions with hydrophobic pockets in a binding site. nih.gov Substitutions at the carbon atoms of the ring can explore steric and electronic requirements for activity.

Carboxylic Acid Modifications:

The carboxylic acid group is a key hydrogen bonding and ionic interaction center. Its replacement with various bioisosteres can provide insights into the nature of its interaction with a target and can be used to fine-tune the molecule's properties. nih.govdrughunter.comnih.govhyphadiscovery.com Common bioisosteres for carboxylic acids include:

Tetrazoles: These are acidic heterocycles that can mimic the charge and hydrogen bonding properties of a carboxylic acid. drughunter.com

Acyl Sulfonamides: These groups are also acidic and can act as carboxylic acid mimics. nih.gov

Hydroxamic Acids: This functional group can also serve as a bioisostere for a carboxylic acid. nih.gov

Ester and Amide Derivatives: Conversion of the carboxylic acid to an ester or an amide can probe the importance of the acidic proton and provide derivatives with altered properties.

The table below provides examples of potential modifications and their rationale.

| Modification | Position | Rationale |

| Alkyl/Aryl Substitution | Piperidine Nitrogen | Modulate lipophilicity, explore hydrophobic interactions |

| Hydroxyl, Methoxy, or Halogen Substitution | C4, C5 of Piperidine Ring | Probe for specific hydrogen bonding or steric interactions |

| Conversion to Ester or Amide | Carboxylic Acid | Assess the importance of the acidic proton, alter permeability |

| Replacement with Tetrazole | Carboxylic Acid | Bioisosteric replacement to maintain acidic character with different chemical properties |

Through the systematic synthesis and biological evaluation of these derivatives, a detailed understanding of the SAR for the 3-Phosphonopiperidine-2-carboxylic acid scaffold can be established, guiding the design of more potent and selective compounds for research purposes.

Molecular Interactions and Target Engagement of 3 Phosphonopiperidine 2 Carboxylic Acid

Receptor Binding Kinetics and Thermodynamics of 3-Phosphonopiperidine-2-carboxylic Acid Analogs

The study of receptor binding for piperidine-2-carboxylic acid derivatives has primarily focused on the potent NMDA antagonist, cis-4-(phosphonomethyl)piperidine-2-carboxylic acid, also known as CGS 19755. This compound demonstrates a rapid and high-affinity interaction with NMDA receptors. In synaptic membranes treated with Triton X-100, the binding of competitive NMDA antagonists like [3H]CPP reaches equilibrium within five minutes at 2°C and within one minute at 30°C. nih.gov The binding is readily reversible and can be displaced by the endogenous ligand L-glutamic acid and other NMDA antagonists. nih.gov

Thermodynamic studies show that the binding of these antagonists can be temperature-sensitive. For instance, the specific binding of the antagonist [3H]CPP to synaptic membranes is markedly diminished as the incubation temperature is elevated from 2°C to 30°C, indicating that the binding process is enthalpically driven. nih.gov

Specificity and Selectivity Profiling Across Neurotransmitter Receptor Subtypes (e.g., Glutamate (B1630785) Receptors)

A hallmark of cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755) is its high specificity and selectivity for the NMDA receptor subtype of glutamate receptors. nih.gov Extensive profiling has shown that this compound is a potent inhibitor of NMDA-evoked responses. nih.gov It effectively displaces the binding of selective NMDA receptor antagonists like [3H]-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid ([3H]CPP) with a high affinity, exhibiting an IC50 value of approximately 95 nM. nih.gov

Crucially, this selectivity does not extend to other major ionotropic glutamate receptor subtypes. Studies have confirmed that CGS 19755 does not interact with quisqualate or kainate-type excitatory amino acid receptors. nih.gov Furthermore, its specificity has been demonstrated by its lack of interaction with 23 other receptor types, underscoring its targeted action on the NMDA receptor. nih.gov This high degree of selectivity is critical for its utility as a pharmacological tool to probe the function of NMDA receptors.

Orthosteric versus Allosteric Binding Mechanisms

The mechanism of action for cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755) at the NMDA receptor is characterized as a competitive antagonism, which indicates an orthosteric binding mechanism. Orthosteric ligands bind directly to the same recognition site as the endogenous agonist, in this case, glutamate. nih.gov By physically occupying this site, they prevent the agonist from binding and activating the receptor.

The competitive nature of this interaction has been demonstrated in functional assays where the presence of CGS 19755 causes a rightward shift in the concentration-response curve to NMDA, a classic indicator of competitive antagonism. nih.gov This direct competition at the glutamate binding site distinguishes it from allosteric modulators, which would bind to a different site on the receptor to induce a conformational change that alters the agonist's affinity or efficacy.

Enzyme Inhibition Mechanisms by 3-Phosphonopiperidine-2-carboxylic Acid (e.g., amino acid metabolizing enzymes)

While the primary target of this compound class is the NMDA receptor, the phosphonate (B1237965) functional group suggests potential interactions with enzymes, particularly those involved in amino acid metabolism that recognize phosphorylated substrates. Phosphonates are known to act as non-hydrolyzable mimics of phosphate (B84403) groups, which can lead to the inhibition of enzymes that process phosphate-containing substrates.

For example, related phosphonate-containing amino acid derivatives have been shown to inhibit enzymes like phosphoserine phosphatase. This enzyme is crucial in the biosynthesis of L-serine. The metabotropic glutamate receptor antagonist L-2-amino-3-phosphonopropionic acid (L-AP3) acts as a competitive inhibitor of phosphoserine phosphatase. mdpi.com This suggests that phosphonopiperidine carboxylic acids could potentially interact with and inhibit enzymes involved in amino acid pathways that have phosphorylated intermediates, acting as competitive inhibitors by mimicking the natural substrate.

Ion Channel Modulation by 3-Phosphonopiperidine-2-carboxylic Acid

The NMDA receptor is a ligand-gated ion channel. Therefore, the primary mechanism by which 3-phosphonopiperidine-2-carboxylic acid analogs modulate ion channels is through their direct antagonism of this receptor. By binding to the glutamate recognition site, competitive antagonists like CGS 19755 prevent the conformational change necessary for the channel to open.

This action directly inhibits the influx of cations, primarily Ca²⁺ and Na⁺, that would normally occur upon activation by glutamate and a co-agonist like glycine (B1666218) or D-serine. The inhibition of this ion flux is the fundamental basis for the compound's ability to reduce excitatory neurotransmission. Unlike channel blockers that physically occlude the pore (a non-competitive mechanism), these orthosteric antagonists modulate the channel's gating by preventing its activation at the agonist binding site.

Structure-Activity Relationships (SAR) of 3-Phosphonopiperidine-2-carboxylic Acid Analogs at Molecular Targets

Structure-activity relationship (SAR) studies have been crucial in defining the structural requirements for potent NMDA receptor antagonism in this chemical series. Research involving the synthesis and evaluation of various (phosphonoalkyl)piperidine-2-carboxylic acids has revealed that the precise arrangement of the acidic groups and the length of the alkyl chain are critical for high-affinity binding. nih.gov

A key finding is the dramatic difference in activity between positional isomers. Studies comparing 3- and 4-substituted piperidines demonstrated that compounds with the phosphonoalkyl group at the 4-position of the piperidine (B6355638) ring are potent NMDA antagonists, whereas the corresponding 3-substituted analogs are weakly active or inactive. nih.gov This highlights the stringent topographical requirements of the NMDA receptor's glutamate binding site. The cis-stereochemistry between the carboxylic acid at position 2 and the phosphonoalkyl group at position 4 is also preferred for optimal activity. nih.gov

The pattern of activity, where analogs corresponding to 2-amino-5-phosphonopentanoic acid (AP5) and 2-amino-7-phosphonoheptanoic acid (AP7) are active, while those corresponding to AP6 and AP8 are not, is mirrored in this cyclic series. nih.gov Incorporating the pharmacophore into the more rigid piperidine ring enhances potency compared to the flexible acyclic counterparts. nih.gov

| Compound | Position of Phosphonoalkyl Group | NMDA Receptor Binding ([³H]CPP Displacement) | In Vivo Activity (NMDA-induced lethality) |

|---|---|---|---|

| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755) | 4-position | Potent (IC₅₀ = 95 nM) | Active (MED = 10 mg/kg) |

| cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid | 4-position | Potent (IC₅₀ = 120 nM) | Active (MED = 40 mg/kg) |

| 3-(phosphonoalkyl)piperidine-2-carboxylic acids | 3-position | Weakly active or inactive | Weakly active or inactive |

Influence of the Phosphonate Group on Ligand-Target Recognition

The phosphonate group (–PO₃H₂) is an essential feature for the high-affinity binding of this class of antagonists to the NMDA receptor. It serves as a bioisostere of a carboxylate group, specifically mimicking the distal (omega) carboxylate of glutamate. Its tetrahedral geometry and dianionic state at physiological pH are critical for establishing strong ionic interactions within the ligand-binding pocket of the receptor.

The phosphonate moiety is recognized as a key element of the pharmacophore required for NMDA antagonism. Its role is to interact with positively charged amino acid residues, such as arginine, within the binding site, thereby anchoring the molecule and contributing significantly to its binding affinity. The non-hydrolyzable nature of the carbon-phosphorus bond in phosphonates makes them stable mimics of natural phosphate-containing ligands. nih.gov This stability, combined with its electronic and steric properties, makes the phosphonate group a privileged functional group in the design of potent NMDA receptor antagonists.

Role of the Piperidine Ring Stereochemistry and Substitutions

The spatial arrangement of the functional groups on the piperidine ring of 3-Phosphonopiperidine-2-carboxylic acid and its analogs is a critical determinant of their antagonist potency at the N-methyl-D-aspartate (NMDA) receptor. The rigidity of the piperidine ring, compared to more flexible acyclic structures, serves to lock the molecule into a conformation that is favorable for binding, thereby enhancing its potency. nih.govnih.gov

Research into a series of (phosphonoalkyl)piperidine-2-carboxylic acids has demonstrated that the stereochemistry of the substituents is paramount for effective NMDA receptor antagonism. Specifically, compounds with a cis relationship between the carboxylic acid at the 2-position and the phosphonoalkyl group at the 4-position have been shown to be potent NMDA antagonists. nih.gov For instance, cis-4-(phosphonomethyl)piperidine-2-carboxylic acid and cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid are effective displacers of [3H]CPP, a selective NMDA receptor antagonist, with IC50 values of 95 and 120 nM, respectively. nih.gov This highlights that the relative orientation of the acidic moieties, dictated by the piperidine ring's stereochemistry, is crucial for optimal interaction with the receptor's binding site.

Furthermore, the chirality at the carbon atom bearing the carboxylic acid group plays a significant role. For competitive NMDA receptor antagonists in general, the (R)-configuration at the α-amino acid center is associated with antagonist activity. nih.gov This is exemplified by the related piperazine-based antagonist, 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), where the (R)-enantiomer is the more potent and active isomer. rndsystems.com

While extensive data on various substitutions on the piperidine ring of 3-Phosphonopiperidine-2-carboxylic acid specifically are limited, the principle of conformational restriction remains key. The incorporation of the piperidine ring reduces the molecule's conformational mobility, which leads to an enhanced potency relative to acyclic analogs like 2-amino-5-phosphonopentanoate (AP5) and 2-amino-7-phosphonoheptanoate (AP7). nih.govnih.gov This reduction in flexibility minimizes the entropic penalty upon binding to the receptor, contributing to a more favorable binding affinity.

Table 1: Potency of Piperidine-based NMDA Receptor Antagonists

| Compound | Stereochemistry | IC50 (nM) for [3H]CPP displacement |

|---|---|---|

| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | cis | 95 |

| cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid | cis | 120 |

Contribution of the Carboxylic Acid Moiety to Binding Interactions

The carboxylic acid moiety at the 2-position of the piperidine ring is a fundamental component of the pharmacophore required for competitive antagonism at the NMDA receptor. This functional group, along with the distal phosphonate group, provides one of the two essential negative charge centers that interact with the glutamate binding site on the GluN2 subunit of the NMDA receptor. nih.govnih.gov

The binding of competitive antagonists like 3-Phosphonopiperidine-2-carboxylic acid is understood to occur at the inter-domain cleft of the bilobed structure of the GluN2 ligand-binding domain. nih.gov The carboxylic acid group is positioned alpha to the secondary amine of the piperidine ring, mimicking the structure of the endogenous agonist, L-glutamate.

Crystallographic and molecular modeling studies of similar antagonists, such as D-AP5, reveal that the binding is mediated primarily through polar interactions with specific amino acid residues within the binding pocket. nih.gov The negatively charged carboxylate group is crucial for forming strong ionic interactions and hydrogen bonds with positively charged or polar residues in the receptor. These interactions are analogous to those that anchor the alpha-carboxylic acid of L-glutamate in the agonist-bound state. nih.govnih.gov The precise positioning of this carboxylic acid group, as dictated by the rigid piperidine scaffold, ensures a high-affinity interaction that stabilizes the open-cleft, inactive conformation of the ligand-binding domain, thus preventing receptor activation. nih.gov

In essence, the carboxylic acid moiety is not merely a structural feature but an active participant in the molecular recognition and binding process, contributing significantly to the affinity and antagonist profile of 3-Phosphonopiperidine-2-carboxylic acid at the NMDA receptor.

Preclinical Biological Studies on the Mechanistic Actions of 3 Phosphonopiperidine 2 Carboxylic Acid

Neurochemical Analysis of CGS 19755 Effects

Neurochemical analyses have further defined the mechanistic profile of CGS 19755. As mentioned, it is a potent inhibitor of NMDA-evoked release of [3H]acetylcholine from rat striatal slices, with a pA2 value of 5.94, indicative of a competitive antagonism. nih.govnih.gov

In contrast to its effects on neurotransmitter release, CGS 19755 does not appear to interact with neurotransmitter uptake systems. Studies using crude P2 fractions found no evidence that the compound is taken up by an active transport system. nih.gov Furthermore, CGS 19755 did not affect the uptake of L-[3H]glutamate. nih.gov This indicates that its mechanism of action is not related to altering the clearance of glutamate (B1630785) from the synaptic cleft. nih.gov The compound also did not interact with aconitine-induced inhibition of L-[3H]glutamate uptake, suggesting it lacks membrane-stabilizing or local anesthetic properties. nih.gov

Some evidence suggests that CGS 19755 may also attenuate the release of glutamate under pathological conditions, such as post-traumatically, which would contribute to its neuroprotective effects. nih.gov

The blockade of the NMDA receptor by CGS 19755 initiates a series of changes in intracellular signaling cascades that are normally triggered by NMDA receptor activation. A key event following NMDA receptor activation is the influx of calcium (Ca2+) into the neuron. ahajournals.org This influx of Ca2+ acts as a second messenger, activating numerous downstream signaling pathways.

CGS 19755 has been shown to reduce Ca2+ influx for up to 24 hours of reperfusion after global ischemia in animal models, thereby preventing the pathological entry of Ca2+ into neurons. nih.gov This reduction in intracellular Ca2+ levels can, in turn, affect calcium-dependent enzymes and signaling molecules. For instance, a reduction in calcium-calmodulin binding has been observed following treatment with CGS 19755 in the context of global cerebral ischemia. ahajournals.org

Another intracellular signaling molecule affected by CGS 19755 is cyclic guanosine (B1672433) monophosphate (cGMP). The compound has been shown to block the harmaline-induced increase in cerebellar cGMP levels in vivo, with a duration of action exceeding two hours. nih.govnih.gov This effect is consistent with the blockade of NMDA receptors, which are known to be involved in the regulation of cGMP levels in the cerebellum.

In Vivo Mechanistic Investigations in Animal Models

In vivo studies in various animal models have corroborated the in vitro findings and provided further insight into the mechanistic actions of CGS 19755. A primary in vivo effect is its neuroprotective action in models of CNS injury, such as global and focal ischemia and traumatic brain injury. nih.gov This neuroprotection is largely attributed to the blockade of excitotoxicity. nih.gov

The anticonvulsant properties of CGS 19755 have also been demonstrated in vivo. The compound was effective in inhibiting convulsions elicited by maximal electroshock in both rats and mice. nih.gov It also inhibited seizures induced by picrotoxin (B1677862) but was less effective against those caused by pentylenetetrazole or strychnine. nih.gov These findings are consistent with its mechanism as an NMDA receptor antagonist, as NMDA receptors are implicated in the generation and spread of seizure activity.

The table below summarizes key preclinical findings for CGS 19755:

| Study Type | Model/System | Key Finding | Reference |

|---|---|---|---|

| In Vitro Electrophysiology | Rat Striatal Slices | Competitive antagonist of NMDA-evoked acetylcholine (B1216132) release. | nih.gov |

| Neurochemical Analysis | Crude P2 Fractions | No effect on L-[3H]glutamate uptake. | nih.gov |

| Intracellular Signaling | In Vivo Ischemia Model | Reduces Ca2+ influx and calcium-calmodulin binding. | nih.govahajournals.org |

| Intracellular Signaling | In Vivo Harmaline Model | Blocks harmaline-induced increase in cerebellar cGMP. | nih.govnih.gov |

| In Vivo Mechanistic Study | Rodent Seizure Models | Inhibits convulsions from maximal electroshock and picrotoxin. | nih.gov |

Pharmacokinetic and Brain Penetration Studies Relevant to Research Applications

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its activity within the central nervous system. Studies on CGS 19755 have demonstrated that its brain uptake is species-dependent. nih.gov In rats, the penetration of CGS 19755 across the BBB is notably slow. nih.govnih.gov The average brain uptake index in regions supplied by the middle cerebral artery was found to be very low, at 0.15% relative to iodoantipyrine. nih.gov The unidirectional clearance from plasma into the brain in normal rats was also low, averaging 0.015 ml/100g/min. nih.gov Even under conditions of focal cerebral ischemia, which can disrupt the BBB, the clearance in the ischemic hemisphere only slightly increased to 0.019 ml/100g/min. nih.gov

In contrast, other species exhibit more efficient brain penetration. Studies in rabbits have shown that CGS 19755 readily crosses the BBB, achieving neuroprotective concentrations in the cerebrospinal fluid (CSF) and brain tissue. nih.gov Similarly, a rapid anesthetic effect observed in mice suggests a relatively fast brain uptake in this species. nih.gov In neurosurgical patients, CSF levels of Selfotel have been detected for up to 18 hours after administration, with maximum concentrations reaching 4.76 µM. nih.gov

| Parameter | Species | Value | Reference |

|---|---|---|---|

| Brain Uptake Index (vs. Iodoantipyrine) | Rat | 0.15% | nih.gov |

| Unidirectional Plasma Clearance (Normal) | Rat | 0.015 ml/100g/min | nih.gov |

| Unidirectional Plasma Clearance (Ischemic) | Rat | 0.019 ml/100g/min | nih.gov |

| Brain Penetration | Rabbit | Readily crosses BBB | nih.gov |

| Brain Penetration | Mouse | Relatively fast uptake | nih.gov |

| Maximum CSF Concentration | Human | 4.76 µM | nih.gov |

Neuroanatomical Localization of 3-Phosphonopiperidine-2-carboxylic Acid Action

The neuroanatomical sites of action for CGS 19755 have been identified through radioligand binding studies, which map the distribution of its target, the NMDA receptor. Using tritiated CGS 19755 ([³H]CGS 19755), researchers have characterized the location of its binding sites in the central nervous system.

These studies have shown that [³H]CGS 19755 binds with high affinity and selectivity to NMDA receptors in the rat brain. drugbank.com The binding sites are widely distributed throughout the brain, which is consistent with the ubiquitous role of NMDA receptors in excitatory neurotransmission. researchgate.net High densities of binding sites are found in regions such as the cerebral cortex and hippocampus, areas crucial for higher cognitive functions, learning, and memory. nih.gov

Binding studies have also been conducted in the rat spinal cord, where [³H]CGS 19755 binding sites were also identified. nih.gov This indicates that the compound can act at both supraspinal and spinal levels to modulate neuronal activity. The density of binding sites in the cerebral cortex is significantly higher than in the spinal cord. nih.gov The specific pattern of distribution within these regions provides a neuroanatomical basis for the observed behavioral and physiological effects of the compound.

Computational Approaches in the Study of 3 Phosphonopiperidine 2 Carboxylic Acid

Quantum Chemical Calculations of 3-Phosphonopiperidine-2-carboxylic Acid Conformation and Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and geometry of molecules. These methods can provide highly accurate information about molecular properties such as conformational energies, charge distributions, and orbital energies.

The electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined. mdpi.com These properties are key to understanding the molecule's reactivity and its ability to engage in intermolecular interactions, such as hydrogen bonding and electrostatic interactions, with a biological target. mdpi.com For instance, the electrostatic potential map can highlight regions of the molecule that are electron-rich (negatively charged) or electron-poor (positively charged), indicating likely sites for interaction with a receptor.

Table 1: Key Aspects of Quantum Chemical Calculations for 3-Phosphonopiperidine-2-carboxylic Acid

| Computational Method | Information Gained | Relevance to Drug Design |

| Conformational Analysis | Stable conformers and their relative energies | Understanding the bioactive conformation |

| Electronic Structure Calculation | Charge distribution, HOMO/LUMO energies | Predicting reactivity and intermolecular interactions |

| Electrostatic Potential Mapping | Identification of electron-rich and -poor regions | Guiding the design of complementary interactions in a binding site |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its biological target.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnajah.edu For 3-Phosphonopiperidine-2-carboxylic acid, which is known to interact with glutamate (B1630785) receptors such as the N-methyl-D-aspartate (NMDA) receptor, docking studies can elucidate the specific binding mode. The process involves placing the ligand in the active site of the receptor and sampling different conformations and orientations to find the one with the most favorable binding energy. This can reveal key interactions, such as hydrogen bonds and ionic interactions, between the phosphonate (B1237965) and carboxylate groups of the ligand and amino acid residues in the receptor's binding pocket. researchgate.net

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. nih.gov This allows for the assessment of the stability of the docked pose and can reveal conformational changes in both the ligand and the protein upon binding. nih.govuni-muenchen.de Furthermore, MD simulations can be used to calculate the binding free energy of the ligand, providing a more accurate estimation of its affinity for the target. researchgate.net

Table 2: Workflow for Molecular Docking and MD Simulations

| Step | Description | Outcome |

| 1. Receptor and Ligand Preparation | Obtain 3D structures of the target protein and 3-Phosphonopiperidine-2-carboxylic acid. | Optimized structures ready for docking. |

| 2. Molecular Docking | Predict the binding pose of the ligand in the receptor's active site. | A ranked list of potential binding modes. |

| 3. Molecular Dynamics Simulation | Simulate the dynamic behavior of the ligand-receptor complex in a solvated environment. | Assessment of binding stability and conformational changes. |

| 4. Binding Free Energy Calculation | Estimate the binding affinity of the ligand for the receptor. | A quantitative measure of the ligand's potency. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-Phosphonopiperidine-2-carboxylic Acid Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This is achieved by calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its physicochemical, electronic, and topological properties. imist.ma

For a series of 3-Phosphonopiperidine-2-carboxylic acid analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target. nih.gov This would involve synthesizing and testing a set of analogs with variations in their chemical structure. Molecular descriptors for these analogs would then be calculated and correlated with their experimentally determined biological activities using statistical methods like multiple linear regression or machine learning algorithms. imist.ma

A successful QSAR model can be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.gov For instance, a QSAR study on phosphonate derivatives has shown that the polarity and topology of the molecules are important parameters influencing their inhibitory ability. nih.gov Such insights can help medicinal chemists prioritize which analogs to synthesize and test, saving time and resources.

Pharmacophore Modeling and Virtual Screening for Novel Targets

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, charged groups) that a molecule must possess to bind to a specific target. researchgate.netnih.gov

A pharmacophore model for antagonists of the NMDA receptor, a likely target for 3-Phosphonopiperidine-2-carboxylic acid, can be developed based on the structures of known active compounds. nih.govebi.ac.uk This model would represent the key interaction points within the receptor's binding site.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. mdpi.comsemanticscholar.org This allows for the rapid identification of novel compounds that match the pharmacophore and are therefore likely to be active at the target receptor. These "hits" can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being selected for synthesis and biological testing. mdpi.com This approach can accelerate the discovery of new chemical scaffolds with the desired biological activity.

Applications of 3 Phosphonopiperidine 2 Carboxylic Acid As a Research Tool

Utility in Defining Receptor Subtypes and Isoforms

A key application of 3-Phosphonopiperidine-2-carboxylic acid lies in its high selectivity, which allows researchers to distinguish between different types of excitatory amino acid receptors. Early studies established that CGS 19755 is a stereospecific inhibitor of NMDA-evoked responses, without affecting those mediated by quisqualate or kainate type receptors. This specificity is crucial for isolating and studying the distinct functions of the NMDA receptor system. The compound competitively inhibits the ligand-binding site of the NMDA receptor, demonstrated by its ability to shift the concentration-response curve to NMDA to the right. pnas.org

Furthermore, 3-Phosphonopiperidine-2-carboxylic acid helps in characterizing the diversity within the NMDA receptor family itself. NMDA receptors are complex assemblies of different subunits, and the specific combination of these subunits (isoforms) determines the receptor's functional properties. Research has shown that antagonists like 3-Phosphonopiperidine-2-carboxylic acid can exhibit selectivity for NMDA receptors containing specific subunits. For example, related compounds have shown some selectivity for GluN2A-containing receptors over those containing GluN2B, GluN2C, or GluN2D subunits. This differential affinity allows researchers to probe the physiological roles of specific NMDA receptor isoforms in different brain regions and at different stages of development.

The table below summarizes the binding affinity of CGS 19755 for the NMDA receptor, highlighting its potency.

| Compound | Assay | Affinity (IC50) |

| 3-Phosphonopiperidine-2-carboxylic acid (CGS 19755) | [3H]CPP displacement | 95 nM nih.gov |

| 3-Phosphonopiperidine-2-carboxylic acid (CGS 19755) | [3H]-CGS 19755 binding inhibition | 100 nM nih.gov |

| L-glutamate | [3H]-CGS 19755 binding inhibition | 100 nM nih.gov |

Application in Investigating Synaptic Plasticity Mechanisms

Synaptic plasticity, the activity-dependent modification of the strength of synaptic connections, is widely considered the cellular basis for learning and memory. mdpi.comnih.gov A major form of synaptic plasticity in the central nervous system is long-term potentiation (LTP), a process heavily dependent on the activation of NMDA receptors. The influx of calcium ions through the NMDA receptor channel is a critical trigger for the molecular cascades that lead to a lasting increase in synaptic strength. mdpi.com

As a potent NMDA receptor antagonist, 3-Phosphonopiperidine-2-carboxylic acid is an essential tool for studying these mechanisms. By applying this compound, researchers can selectively block NMDA receptor function and observe the impact on synaptic plasticity. Studies using NMDA antagonists have demonstrated that blocking these receptors prevents the induction of LTP in brain regions like the hippocampus, a critical area for memory formation. nih.gov This pharmacological blockade has been correlated with impairments in learning and memory on behavioral tasks in animal models, providing a strong link between the cellular mechanism (NMDA receptor-dependent LTP) and its cognitive function. nih.govnumberanalytics.com The use of antagonists like 3-Phosphonopiperidine-2-carboxylic acid allows scientists to confirm that a specific form of synaptic plasticity is indeed NMDA receptor-dependent and to explore the downstream consequences of its inhibition.

Contribution to Understanding Fundamental Neurodevelopmental Processes

The NMDA receptor plays a crucial role not only in the mature brain but also throughout its development. These receptors are involved in fundamental processes such as neuronal migration, synapse formation (synaptogenesis), and the refinement of neural circuits. mdpi.com The use of NMDA receptor antagonists like 3-Phosphonopiperidine-2-carboxylic acid has been instrumental in elucidating these roles.

Research using antagonists has shown that blocking NMDA receptors during critical developmental periods can significantly alter the formation of neural connections. For instance, in the developing visual system, NMDA receptor antagonists can potently alter the normal patterning of inputs from the eyes to the brain. pnas.org Similarly, studies in hippocampal slice cultures have revealed that NMDA receptor antagonism can delay the functional maturation of synapses, a process sometimes referred to as "unsilencing". pnas.org While NMDA receptors are not essential for the initial formation of all synapses, they are critical for their activity-dependent refinement and stabilization, processes that are fundamental to the proper wiring of the brain. By selectively blocking these receptors, researchers can investigate the precise timing and extent of their contribution to building the complex architecture of the central nervous system.

Use in High-Throughput Screening as a Reference Compound or Lead for Probe Development

The development of new drugs often relies on high-throughput screening (HTS), a process that allows for the rapid testing of thousands of chemical compounds for their ability to interact with a specific biological target. nih.gov In the search for novel NMDA receptor modulators, 3-Phosphonopiperidine-2-carboxylic acid serves as an important reference compound.

For HTS assays targeting the NMDA receptor, it is essential to have a well-characterized ligand with high affinity and selectivity. 3-Phosphonopiperidine-2-carboxylic acid fits this role perfectly. In radioligand binding assays, a radioactively labeled version of the compound, [3H]-CGS 19755, can be used. nih.gov This radioligand binds with high affinity to the NMDA receptor. nih.gov In a screening context, libraries of unknown compounds are tested for their ability to displace [3H]-CGS 19755 from the receptor. A compound that effectively displaces the radioligand is identified as a "hit" and a potential NMDA receptor binder. The high affinity of [3H]-CGS 19755 allows for the development of robust and sensitive assays suitable for the rapid evaluation of large numbers of compounds as potential NMDA antagonists or agonists. nih.gov This makes it a foundational tool for the discovery of new chemical probes and potential therapeutic agents targeting the NMDA receptor.

Emerging Research Frontiers and Future Perspectives on 3 Phosphonopiperidine 2 Carboxylic Acid

Unexplored Molecular Targets and Biological Pathways

While the primary focus of research on 3-Phosphonopiperidine-2-carboxylic acid and its analogs has been on NMDA receptors, the broader class of α-aminophosphonates demonstrates a wide spectrum of biological activities, suggesting that novel molecular targets may exist for these compounds. nih.govresearchgate.net As structural mimics of α-amino acids, they have the potential to interact with a variety of enzymes and receptors. nih.gov

Current research into diverse aminophosphonate derivatives has revealed activities that warrant further investigation for analogs of 3-Phosphonopiperidine-2-carboxylic acid:

Enzyme Inhibition: Aminophosphonates are known to be effective inhibitors of various enzymes, including proteases and metalloenzymes. researchgate.net The development of analogs could lead to potent and selective inhibitors for enzymes implicated in cancer, such as protein tyrosine phosphatases. nih.gov

Anticancer and Antiproliferative Activity: Numerous studies have identified α-aminophosphonate derivatives with significant antiproliferative effects against various cancer cell lines, including breast, prostate, and leukemia cells. nih.govfrontiersin.orgtandfonline.com The mechanisms may involve inducing apoptosis or targeting specific pathways in cancer cells. tandfonline.com

Antimicrobial and Antiviral Potential: The structural features of aminophosphonates make them candidates for developing novel antimicrobial, antifungal, and antiviral agents. researchgate.netresearchgate.net Research has shown activity against various pathogens, and this represents a largely unexplored area for piperidine-based phosphonates. frontiersin.org

The exploration of these alternative biological pathways could reposition 3-Phosphonopiperidine-2-carboxylic acid derivatives for new therapeutic applications beyond neurological disorders.

Advanced Synthetic Methodologies for Novel 3-Phosphonopiperidine-2-carboxylic Acid Analogs

The biological activity of chiral molecules like 3-Phosphonopiperidine-2-carboxylic acid is highly dependent on their stereochemistry. Consequently, advanced synthetic methodologies are focused on the enantioselective synthesis of novel analogs. The goal is to produce specific stereoisomers to enhance potency and reduce off-target effects.

Key advancements in this area include the asymmetric versions of classical reactions:

Asymmetric Kabachnik-Fields Reaction: This three-component condensation of an oxo compound, an amine, and a dialkyl phosphite (B83602) is a cornerstone of aminophosphonate synthesis. mdpi.com Modern approaches utilize chiral catalysts or ligands to induce high enantioselectivity, yielding optically active α-aminophosphonates. mdpi.com

Asymmetric Aza-Pudovik Reaction: This method involves the addition of a P-reagent to an imine. mdpi.com The use of chiral auxiliaries or catalysts allows for the stereocontrolled formation of the crucial carbon-phosphorus bond. mdpi.com

These methods enable the creation of libraries of novel analogs with precisely controlled three-dimensional structures. For instance, modifying the piperidine (B6355638) ring or the phosphonoalkyl side chain can lead to compounds with altered affinity, selectivity, and pharmacokinetic properties. nih.gov The incorporation of different functional groups, such as heterocyclic moieties or peptidomimetic structures, has also been explored to broaden the biological activity profile of the resulting aminophosphonates. nih.gov

| Research Area | Key Findings | Potential Implications | Supporting Evidence Index |

|---|---|---|---|

| Unexplored Targets | Aminophosphonates exhibit broad biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. | Analogs of 3-Phosphonopiperidine-2-carboxylic acid could be developed for oncology or infectious diseases. | nih.govresearchgate.netresearchgate.netfrontiersin.orgtandfonline.com |

| Synthetic Methods | Asymmetric Kabachnik-Fields and aza-Pudovik reactions allow for the synthesis of specific, optically active isomers. | Improved synthesis of highly potent and selective analogs with favorable therapeutic profiles. | mdpi.com |

| In Vivo Imaging | PET and SPECT imaging with radiolabeled NMDA receptor antagonists can visualize receptor density and function in the living brain. | Enables non-invasive study of neurological diseases and confirmation of drug-target engagement in vivo. | nih.govradiologykey.com |

| Research Gaps | Major challenges include overcoming undesirable side effects from NMDA receptor modulation and poor ADMET properties. | A need for more subtype-selective compounds and improved drug delivery strategies to enhance clinical viability. | nih.govnih.gov |

Integration with In Situ and In Vivo Imaging Techniques for Mechanistic Elucidation

Understanding the precise mechanism of action, target engagement, and biodistribution of 3-Phosphonopiperidine-2-carboxylic acid analogs in a living system is crucial for their development. Integrating advanced imaging techniques provides a powerful tool for this mechanistic elucidation.

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are key nuclear medicine imaging modalities that can be applied in this context. radiologykey.com By labeling a potent analog of 3-Phosphonopiperidine-2-carboxylic acid with a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting radionuclide, it is possible to:

Visualize Receptor Distribution: Map the density and location of NMDA receptors in the brain non-invasively. radiologykey.com

Quantify Target Occupancy: Determine the extent to which a therapeutic dose of an unlabeled drug binds to its target receptor in real-time. radiologykey.com

Study Pathophysiology: Investigate how NMDA receptor expression is altered in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, or schizophrenia. nih.govradiologykey.com

Furthermore, advanced microscopy techniques, such as two-photon microscopy, can be used in vivo to observe synaptic plasticity and receptor trafficking at the cellular level in response to NMDA receptor modulation. researchgate.netbohrium.com These imaging approaches provide direct evidence of the compound's functional effects within the complex environment of the living brain, bridging the gap between molecular interactions and physiological outcomes.

Addressing Research Gaps and Challenges in Aminophosphonate Research

Despite their therapeutic promise, the development of aminophosphonates, including potent NMDA antagonists, faces significant hurdles that represent critical areas for future research.

Clinical Translation of NMDA Antagonists: A major challenge has been the translation of potent NMDA receptor antagonists into clinically effective therapies. nih.gov Many first-generation competitive antagonists failed in clinical trials due to severe side effects like hallucinations and cognitive impairment, which arise from disrupting the normal physiological function of NMDA receptors. nih.gov Future research must focus on developing antagonists with improved side-effect profiles, potentially by targeting specific NMDA receptor subunits (e.g., GluN2B). nih.gov

Pharmacokinetic Properties (ADMET): Aminophosphonic acids often exhibit poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netnih.gov Their polar nature can limit brain penetrability and oral bioavailability. Overcoming these pharmacokinetic challenges through prodrug strategies or novel formulations is essential for developing viable therapeutics. nih.gov

Selectivity and Off-Target Effects: As research uncovers a broader range of biological activities for aminophosphonates, ensuring selectivity for the desired molecular target becomes increasingly important. researchgate.net A thorough characterization of off-target effects is necessary to build a comprehensive understanding of a compound's biological profile.

Addressing these gaps will require a multidisciplinary approach, combining advanced synthetic chemistry, sophisticated pharmacological screening, in vivo imaging, and innovative drug delivery technologies to unlock the full therapeutic potential of 3-Phosphonopiperidine-2-carboxylic acid and related aminophosphonates.

Q & A

Q. What are the key synthetic routes for 3-phosphonopiperidine-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including hydroxylation, phosphorylation, and cyclization. For example, enzymatic hydroxylation using Fe(II)/α-ketoglutarate-dependent dioxygenases can achieve high regio- and stereoselectivity in piperidine derivatives . Chemical phosphorylation may require protecting group strategies (e.g., tert-butoxycarbonyl) to prevent side reactions, followed by deprotection under acidic conditions . Reaction temperature (e.g., reflux vs. microwave-assisted heating) and solvent polarity significantly impact yield and enantiomeric excess. Optimize using kinetic studies and in-situ monitoring (e.g., HPLC or NMR) .

Q. How can researchers validate the structural integrity of 3-phosphonopiperidine-2-carboxylic acid using analytical techniques?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR : Analyze H and C spectra to confirm piperidine ring conformation and phosphonate group placement. Compare coupling constants (e.g., ) with computational models (DFT) .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peaks) and fragmentation patterns .

- HPLC : Employ chiral columns to assess enantiopurity, critical for pharmacological studies .

Q. What are the computational strategies for predicting the physicochemical properties of 3-phosphonopiperidine-2-carboxylic acid?

Methodological Answer: Use quantum mechanical calculations (e.g., Gaussian, ORCA) to estimate pKa (acid dissociation constants), logP (lipophilicity), and hydrogen-bonding capacity. Molecular dynamics (MD) simulations can model solvation effects and membrane permeability. Validate predictions experimentally via potentiometric titration for pKa and shake-flask assays for logP .

Advanced Research Questions

Q. How can conflicting data on the biological activity of 3-phosphonopiperidine-2-carboxylic acid derivatives be resolved?

Methodological Answer: Contradictions often arise from differences in assay conditions (e.g., cell lines, pH, or incubation time). Standardize protocols using guidelines like OECD 423 for toxicity or enzyme-specific kinetic assays (e.g., Michaelis-Menten parameters). Cross-validate results with orthogonal methods:

- SPR (Surface Plasmon Resonance) : Quantify binding affinity to target receptors .

- X-ray Crystallography : Resolve ligand-receptor interactions at atomic resolution .

- Meta-Analysis : Compare datasets from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What strategies optimize the yield of 3-phosphonopiperidine-2-carboxylic acid in multi-step syntheses?

Methodological Answer:

- Stepwise Optimization : Use design of experiments (DoE) to screen variables (e.g., catalyst loading, solvent ratio). For phosphorylation, optimize POCl stoichiometry and reaction time .

- Flow Chemistry : Enhance reproducibility by controlling residence time and temperature in continuous reactors .

- In-Situ Monitoring : Deploy PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How do researchers address discrepancies in stereochemical assignments for 3-phosphonopiperidine-2-carboxylic acid derivatives?

Methodological Answer: Discrepancies may arise from ambiguous NOESY (Nuclear Overhauser Effect Spectroscopy) data or improper chiral column selection. Resolve by:

- VCD (Vibrational Circular Dichroism) : Compare experimental spectra with density functional theory (DFT)-simulated spectra for absolute configuration .

- Single-Crystal XRD : Resolve stereochemistry unambiguously; grow crystals via vapor diffusion with solvents like acetonitrile/water .

- Chiral Derivatization : Use Mosher’s acid to convert amines into diastereomers for HPLC separation .

Q. What mechanistic insights explain the instability of 3-phosphonopiperidine-2-carboxylic acid under acidic or basic conditions?

Methodological Answer: The phosphonate group is prone to hydrolysis under extreme pH. Investigate degradation pathways via:

- Forced Degradation Studies : Expose the compound to 0.1M HCl/NaOH at 40°C for 24h; monitor by LC-MS to identify breakdown products (e.g., piperidine-2-carboxylic acid) .

- DFT Calculations : Model transition states to predict susceptible bonds (e.g., P-O cleavage) .

- Stabilization Strategies : Use lyophilization for storage or formulate with cyclodextrins to enhance shelf life .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.